molecular formula C9H20ClNO2 B14123707 9-Aminononanoic acid;hydrochloride CAS No. 23734-86-3

9-Aminononanoic acid;hydrochloride

Cat. No.: B14123707
CAS No.: 23734-86-3
M. Wt: 209.71 g/mol
InChI Key: OURQNCJPPXDTOB-UHFFFAOYSA-N
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Description

9-Aminononanoic acid;hydrochloride is an organic compound with the molecular formula C9H19NO2. It is a derivative of nonanoic acid, where an amino group is substituted at the 9th position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Aminononanoic acid;hydrochloride can be achieved through several methods. One common approach involves the biocatalytic conversion of oleic acid. This method utilizes recombinant enzyme reactions in whole-cell biocatalysis, leading to the formation of 9-Aminononanoic acid from oleic acid via intermediates such as 10-hydroxyoctadecanoic acid and 9-oxo-nonanoic acid .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of renewable fatty acids like oleic acid. The process includes multiple enzymatic reactions, such as fatty acid double bond hydratase, long-chain secondary alcohol dehydrogenase, and Baeyer-Villiger monooxygenase .

Chemical Reactions Analysis

Types of Reactions

9-Aminononanoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion to 9-oxo-nonanoic acid.

    Reduction: Formation of 9-amino-1-nonanol.

    Substitution: Reaction with different reagents to form derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include alcohol dehydrogenase, aldehyde dehydrogenase, and ω-aminotransferases. The reactions typically occur under mild conditions, often in aqueous solutions .

Major Products

The major products formed from these reactions include 9-oxo-nonanoic acid, 9-amino-1-nonanol, and 1,9-diaminononane .

Scientific Research Applications

9-Aminononanoic acid;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Aminononanoic acid;hydrochloride involves its interaction with specific enzymes and metabolic pathways. For instance, it can be converted to 9-oxo-nonanoic acid through oxidation, which then participates in further biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 9-Aminononanamide
  • 8-Amino-octanoic acid
  • 11-Aminoundecanoic acid

Uniqueness

9-Aminononanoic acid;hydrochloride is unique due to its specific chain length and the position of the amino group. This structural uniqueness allows it to participate in distinct biochemical pathways and reactions compared to its homologs .

Properties

CAS No.

23734-86-3

Molecular Formula

C9H20ClNO2

Molecular Weight

209.71 g/mol

IUPAC Name

9-aminononanoic acid;hydrochloride

InChI

InChI=1S/C9H19NO2.ClH/c10-8-6-4-2-1-3-5-7-9(11)12;/h1-8,10H2,(H,11,12);1H

InChI Key

OURQNCJPPXDTOB-UHFFFAOYSA-N

Canonical SMILES

C(CCCCN)CCCC(=O)O.Cl

Origin of Product

United States

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